Tri-1-naphthylphosphine

Catalog No.
S707071
CAS No.
3411-48-1
M.F
C30H21P
M. Wt
412.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-1-naphthylphosphine

CAS Number

3411-48-1

Product Name

Tri-1-naphthylphosphine

IUPAC Name

trinaphthalen-1-ylphosphane

Molecular Formula

C30H21P

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C30H21P/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H

InChI Key

DMEUUKUNSVFYAA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2P(C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2P(C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65

Palladium-free Sonogashira Cross-coupling

Polarity and Conformational Analysis

Design of New Pd(II) and Cu(I) Complexes

Tri-1-naphthylphosphine is an organophosphorus compound with the molecular formula C30H21PC_{30}H_{21}P. It consists of three naphthyl groups attached to a phosphorus atom, which contributes to its unique chemical properties. This compound is characterized by its high stability and is often used as a ligand in various

, including:

  • Buchwald-Hartwig Cross Coupling Reaction: This reaction is used for the formation of carbon-nitrogen bonds, particularly in the synthesis of pharmaceuticals.
  • Heck Reaction: In this reaction, Tri-1-naphthylphosphine acts as a ligand for palladium-catalyzed coupling of alkenes with aryl halides.
  • Hiyama Coupling: This involves the coupling of organosilicon compounds with aryl halides, where Tri-1-naphthylphosphine enhances the reaction efficiency.
  • Negishi Coupling: Similar to the Hiyama reaction, this involves the coupling of organozinc reagents with aryl halides .

The synthesis of Tri-1-naphthylphosphine can be achieved through several methods:

  • Direct Phosphination: This involves the reaction of naphthalene derivatives with phosphorus trichloride or phosphorus tribromide under controlled conditions.
  • Reduction of Tri(1-naphthyl)phosphine Oxide: The oxide can be reduced using reducing agents like lithium aluminum hydride to yield Tri-1-naphthylphosphine.
  • Using Phosphorus Ylides: Phosphorus ylides can react with naphthalene derivatives to form this compound efficiently .

TriphenylphosphineThree phenyl groupsLower steric hindranceCommonly used ligandTri(2-naphthyl)phosphineThree 2-naphthyl groupsDifferent electronic propertiesUsed in similar catalytic applicationsTri(phenylethynyl)phosphineThree phenylethynyl groupsEnhanced reactivity due to ethynyl substituentsUsed in organic synthesis

Tri-1-naphthylphosphine stands out due to its significant steric hindrance and unique electronic properties compared to these similar compounds, making it particularly effective in catalysis and complex organic transformations .

Interaction studies involving Tri-1-naphthylphosphine have focused on its coordination with various metals. For instance, complexes formed with transition metals such as rhenium and palladium have demonstrated enhanced catalytic activity compared to other phosphines like triphenylphosphine. These studies often utilize techniques such as electron spin resonance to analyze the behavior of these complexes in solution .

XLogP3

8.4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3411-48-1

Wikipedia

Tri-1-naphthylphosphine

Dates

Modify: 2023-08-15

Explore Compound Types